2H-1-Benzopyran-3-carboxamide, 2-oxo-N-(phenylmethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

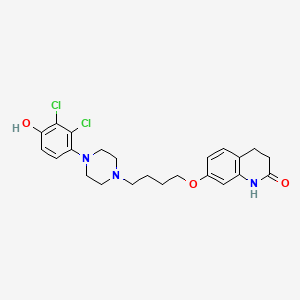

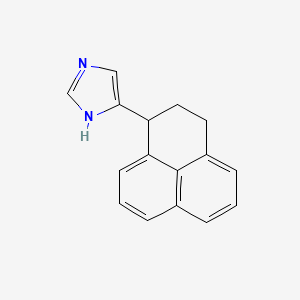

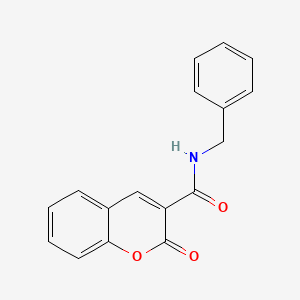

Le N-benzyl-2-oxo-2H-chromène-3-carboxamide est un composé organique synthétique appartenant à la classe des dérivés de la coumarine. Les coumarines sont un groupe de composés connus pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale. Ce composé particulier est caractérisé par la présence d'un groupe benzyle attaché à l'atome d'azote de la partie carboxamide, qui est lié à une structure 2-oxo-2H-chromène.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du N-benzyl-2-oxo-2H-chromène-3-carboxamide implique généralement la réaction de l'acide 2-oxo-2H-chromène-3-carboxylique avec la benzylamine. La réaction est généralement effectuée en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par recristallisation ou chromatographie sur colonne pour obtenir le produit souhaité .

Méthodes de production industrielle : La production industrielle du N-benzyl-2-oxo-2H-chromène-3-carboxamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, peut améliorer encore la capacité de synthèse.

Analyse Des Réactions Chimiques

Types de réactions : Le N-benzyl-2-oxo-2H-chromène-3-carboxamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les dérivés oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir des produits réduits.

Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile en utilisant des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en milieu aqueux ou peroxyde d'hydrogène dans un solvant organique.

Réduction : Borohydrure de sodium dans le méthanol ou l'hydrure de lithium et d'aluminium dans le tétrahydrofurane.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que la triéthylamine.

Principaux produits :

Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction : Dérivés réduits avec des groupes fonctionnels hydrogénés.

Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant le groupe benzyle.

Applications De Recherche Scientifique

Chimie : Le composé sert d'intermédiaire précieux dans la synthèse d'autres dérivés de la coumarine et de molécules organiques complexes.

Industrie : Le N-benzyl-2-oxo-2H-chromène-3-carboxamide est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de colorants et de pigments.

5. Mécanisme d'action

Le mécanisme d'action du N-benzyl-2-oxo-2H-chromène-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques :

Inhibition enzymatique : Le composé inhibe les enzymes telles que la lipase pancréatique en se liant à leurs sites actifs, empêchant ainsi la dégradation des graisses alimentaires.

Activité anticancéreuse : Le composé se lie au site actif de l'enzyme CK2, qui est impliquée dans la prolifération cellulaire et la survie, conduisant à l'inhibition de la croissance des cellules cancéreuses.

Mécanisme D'action

The mechanism of action of N-Benzyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound inhibits enzymes such as pancreatic lipase by binding to their active sites, thereby preventing the breakdown of dietary fats.

Anticancer Activity: The compound binds to the active site of the CK2 enzyme, which is involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparaison Avec Des Composés Similaires

Le N-benzyl-2-oxo-2H-chromène-3-carboxamide peut être comparé à d'autres composés similaires, tels que :

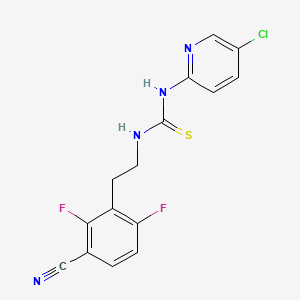

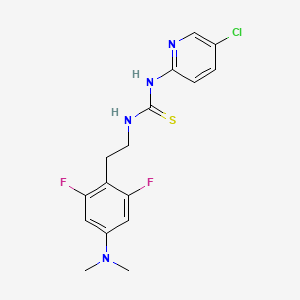

N-benzyl-2-oxo-3-(phénylsulfonyl)-2H-chromène-6-carboxamide : Ce composé possède un groupe phénylsulfonyle au lieu d'un groupe benzyle, ce qui peut entraîner des activités biologiques différentes.

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromène-3-carboxamide : La présence d'un groupe fluoro-benzothiazolyle dans ce composé peut améliorer sa puissance en tant qu'inhibiteur enzymatique.

Unicité : Le N-benzyl-2-oxo-2H-chromène-3-carboxamide est unique en raison de sa structure spécifique, qui lui permet d'interagir avec une variété de cibles moléculaires et d'exhiber des activités biologiques diverses. Son groupe benzyle fournit un environnement chimique distinct qui peut influencer sa réactivité et son affinité de liaison aux enzymes et aux récepteurs.

Propriétés

Numéro CAS |

1846-90-8 |

|---|---|

Formule moléculaire |

C17H13NO3 |

Poids moléculaire |

279.29 g/mol |

Nom IUPAC |

N-benzyl-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C17H13NO3/c19-16(18-11-12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)21-17(14)20/h1-10H,11H2,(H,18,19) |

Clé InChI |

BEUWFLKNYNXOJA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=O |

Key on ui other cas no. |

1846-90-8 |

Solubilité |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.